copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate is a complex compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various industrial and scientific applications due to their unique chemical properties. This particular compound is known for its potential use as a catalyst in various chemical reactions.
Preparation Methods
The synthesis of copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate typically involves a one-pot synthetic method. The reaction is carried out at a temperature of 60°C and involves the combination of copper nitrate with (E)-3-(pyridin-2-yldiazenyl)naphthalen-2-ol. The reaction mixture is then subjected to various analytical techniques such as infrared spectroscopy (IR), elemental analysis (EA), powder X-ray diffraction (PXRD), and single crystal X-ray diffraction to confirm the structure of the compound .
Chemical Reactions Analysis
Copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate undergoes several types of chemical reactions, including oxidation and reduction. One notable reaction is its use as a catalyst for water oxidation. In this reaction, the compound facilitates the conversion of water into oxygen gas under mild conditions. The reaction typically involves the use of a cerium(IV) salt as an oxidant at a pH of 11 in a phosphate-buffered saline solution .
Scientific Research Applications
This compound has several scientific research applications, particularly in the field of catalysis. It has been studied for its potential use as a homogeneous catalyst for water oxidation, which is a crucial reaction for the development of sustainable energy sources. The compound’s stability and activity under mild conditions make it a promising candidate for such applications . Additionally, its unique structure and redox properties have made it a subject of interest in various chemical and biological studies.
Mechanism of Action
The mechanism of action of copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate in catalysis involves the initial oxidation of copper(II) to copper(III). This is followed by the formation of an intermediate species, “copper(III)-O-O-copper(III),” which facilitates the release of oxygen and the closing of the catalytic cycle . This mechanism highlights the compound’s efficiency in promoting redox reactions and its potential for use in various catalytic processes.
Comparison with Similar Compounds
Copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate can be compared to other similar compounds such as copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] and other copper-azo complexes. These compounds share similar structural features and catalytic properties but may differ in their specific applications and reaction conditions. The unique combination of piperidine and naphthalene moieties in this compound provides it with distinct chemical properties that make it particularly effective in certain catalytic reactions .
Properties
Molecular Formula |
C30H30CuN6O2-2 |
---|---|
Molecular Weight |
570.1 g/mol |
IUPAC Name |
copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate |
InChI |
InChI=1S/2C15H16N3O.Cu/c2*19-13-9-8-11-5-1-2-6-12(11)15(13)18-17-14-7-3-4-10-16-14;/h2*1-2,5-6,8-9,14,19H,3-4,7,10H2;/q2*-1;+2/p-2 |
InChI Key |
OSBCFDGSHFKUOO-UHFFFAOYSA-L |
Canonical SMILES |
C1CC[N-]C(C1)N=NC2=C(C=CC3=CC=CC=C32)[O-].C1CC[N-]C(C1)N=NC2=C(C=CC3=CC=CC=C32)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.